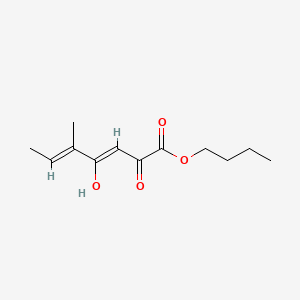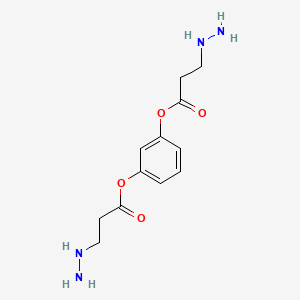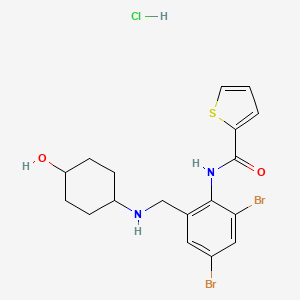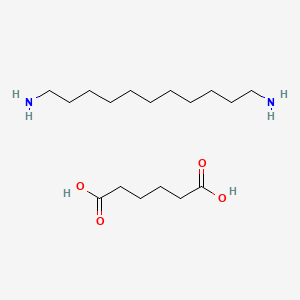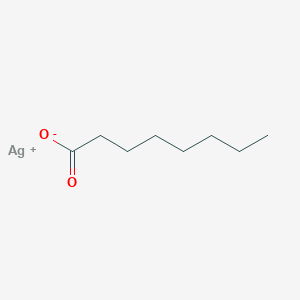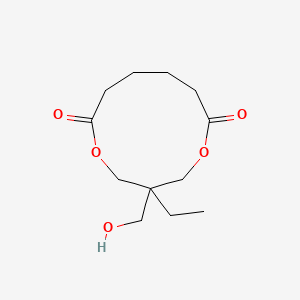
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is an organic compound that belongs to the class of esters. It is synthesized through the esterification of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol with adipic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate typically involves the esterification reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and adipic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters, ethers.
Scientific Research Applications
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins. Its unique structure allows for the formation of cross-linked polymers with enhanced mechanical properties.
Biology: The compound is used in the development of biodegradable materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is explored for its potential use in the formulation of pharmaceutical excipients and as a component in controlled-release drug delivery systems.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound acts as a cross-linking agent, forming covalent bonds between polymer chains, resulting in enhanced mechanical strength and stability. In biological systems, the compound’s ester groups can undergo hydrolysis, releasing the active components that interact with cellular targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate can be compared with other similar compounds such as:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Trimethylolpropane: Another compound with a similar structure, used in the production of polyesters and polyurethanes.
Adipic acid: A key reactant in the synthesis of this compound, widely used in the production of nylon and other polymers.
The uniqueness of this compound lies in its ability to form highly cross-linked polymers with superior mechanical properties, making it a valuable compound in various industrial and scientific applications.
Properties
CAS No. |
94110-05-1 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
3-ethyl-3-(hydroxymethyl)-1,5-dioxacycloundecane-6,11-dione |
InChI |
InChI=1S/C12H20O5/c1-2-12(7-13)8-16-10(14)5-3-4-6-11(15)17-9-12/h13H,2-9H2,1H3 |
InChI Key |
RNADTQNGMQIJIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)CCCCC(=O)OC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



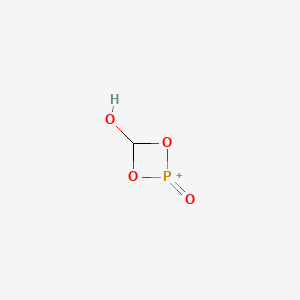

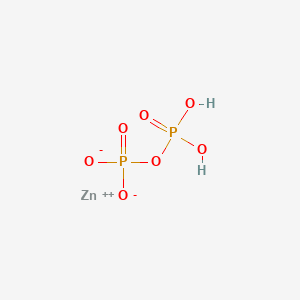
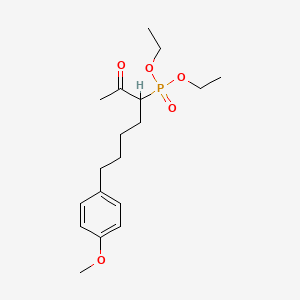

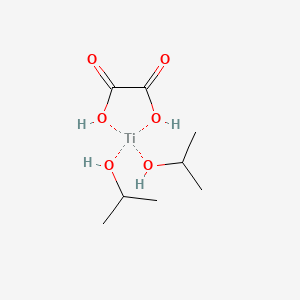
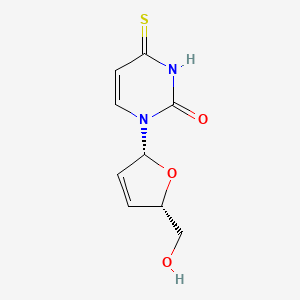
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
